6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit their effects through various mechanisms depending on their molecular structure . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which mediates their anti-inflammatory activity .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating their anti-inflammatory effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their molecular structure .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antimicrobial, antifungal, and antineoplastic effects .
Action Environment
It’s worth noting that the efficacy and stability of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine typically involves the reaction of 2-amino benzothiazole derivatives with appropriate sulfonyl and alkylating agents. One common method involves the use of acyl chloride and triethylamine as a binding agent in a solvent like dioxane. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .
Scientific Research Applications
6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory activity.
Uniqueness
6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine stands out due to its unique combination of a methylsulfonyl group and a propyl chain, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other benzothiazole derivatives .
Properties
IUPAC Name |
6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIWAAANNJXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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